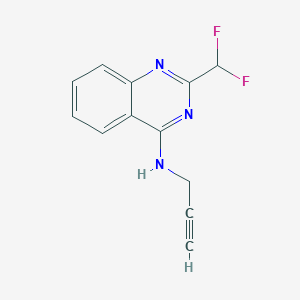

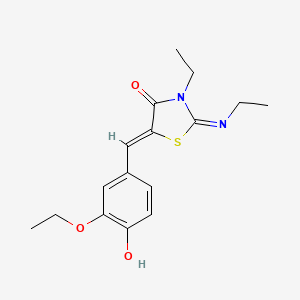

![molecular formula C24H27N3O3 B2367625 4-tert-butyl-N-{2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]ethyl}benzamide CAS No. 921573-49-1](/img/structure/B2367625.png)

4-tert-butyl-N-{2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]ethyl}benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-tert-butyl-N-{2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]ethyl}benzamide” is a chemical compound. It belongs to the class of organic compounds known as benzoic acids and derivatives, which are organic compounds containing a carboxylic acid substituent attached to a benzene ring . The linear formula for this compound is C18H21NO2 .

Aplicaciones Científicas De Investigación

Synthesis and Properties of Polyamides

Polyamides synthesized from aromatic nucleophilic substitution reactions involving compounds with tert-butyl groups, like 4-tert-butylcatechol, exhibit significant solubility in polar solvents and form transparent, flexible films. These materials have high thermal stability, evidenced by glass transition temperatures above 200°C and weight loss temperatures exceeding 480°C. This suggests their potential application in high-performance materials (Hsiao, Yang, & Chen, 2000).

Chiral Phosphine Ligands in Catalysis

Chiral phosphine ligands with tert-butylmethylphosphino groups have been developed for use in rhodium-catalyzed asymmetric hydrogenation. These ligands, which include structures with tert-butyl groups, demonstrate excellent enantioselectivities and high catalytic activities. Their application has been proven in the synthesis of chiral pharmaceutical ingredients, indicating their importance in asymmetric synthesis and catalysis (Imamoto et al., 2012).

Organogels Based on Perylenetetracarboxylic Diimides

New perylenetetracarboxylic diimide (PDI) compounds with tert-butyl groups have been designed to form organogels. These gels exhibit fluorescent properties, with the formation of H- and J-type aggregates. Such materials are valuable for the development of novel organogels with potential applications in sensing, organic electronics, and photonics (Wu et al., 2011).

Fluorescence Chemosensors for Ba2+ Detection

A chemosensor incorporating a tert-butyl group has been developed for the selective detection of Ba2+ ions. This sensor operates through an intramolecular charge transfer mechanism, highlighting its application in environmental monitoring and analytical chemistry. The sensor's efficacy has been demonstrated in live cell imaging, underscoring its potential in biological applications (Ravichandiran et al., 2019).

Propiedades

IUPAC Name |

4-tert-butyl-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3/c1-24(2,3)19-9-5-18(6-10-19)23(29)25-15-16-27-22(28)14-13-21(26-27)17-7-11-20(30-4)12-8-17/h5-14H,15-16H2,1-4H3,(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOFGGCCYRPMGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-butyl-N-{2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]ethyl}benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

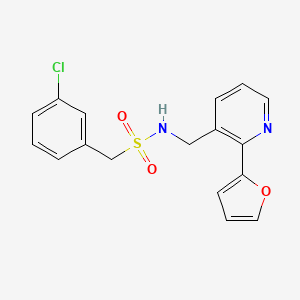

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide](/img/structure/B2367542.png)

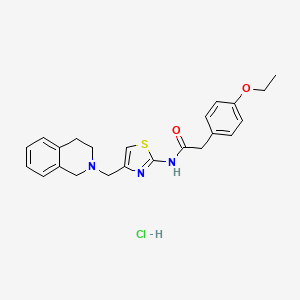

![N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]furan-2-carboxamide](/img/structure/B2367543.png)

![4-Cyano-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide](/img/structure/B2367544.png)

![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2367555.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2367556.png)

![(2E)-2-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B2367561.png)

![6,11-Dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B2367565.png)